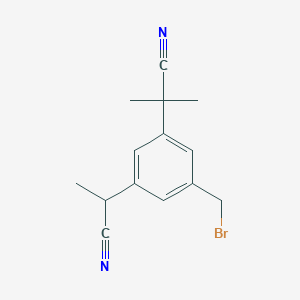
Deschloro-delafloxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deschloro-delafloxacin is a derivative of delafloxacin, a novel anionic fluoroquinolone antibiotic. Delafloxacin is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The unique chemical structure of delafloxacin, which lacks a protonatable substituent, renders it a weak acid and enhances its potency in acidic environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of deschloro-delafloxacin involves multiple steps, starting from the basic fluoroquinolone structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: Deschloro-delafloxacin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Deschloro-delafloxacin has a wide range of scientific research applications, including:
Mecanismo De Acción
Deschloro-delafloxacin exerts its antibacterial effects by inhibiting the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II). These enzymes are essential for bacterial DNA replication and transcription. By preventing the relaxation of positive supercoils introduced during the elongation process, this compound inhibits further DNA replication, leading to bacterial cell death .
Comparación Con Compuestos Similares
Comparison with Other Fluoroquinolones: Deschloro-delafloxacin is unique among fluoroquinolones due to its anionic nature and enhanced activity in acidic environments. Similar compounds include:
Levofloxacin: A commonly used fluoroquinolone with broad-spectrum activity but less effective in acidic conditions.
Moxifloxacin: Another fluoroquinolone with a similar spectrum of activity but different pharmacokinetic properties.
Uniqueness: The unique chemical structure of this compound, particularly the absence of a chlorine atom, contributes to its distinct pharmacological properties and enhanced efficacy against certain bacterial strains .
Propiedades
Fórmula molecular |
C18H13F3N4O4 |
|---|---|
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H13F3N4O4/c19-10-1-8-13(3-14(10)24-4-7(26)5-24)25(6-9(15(8)27)18(28)29)17-12(21)2-11(20)16(22)23-17/h1-3,6-7,26H,4-5H2,(H2,22,23)(H,28,29) |
Clave InChI |
JHBINFALINXDNP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)
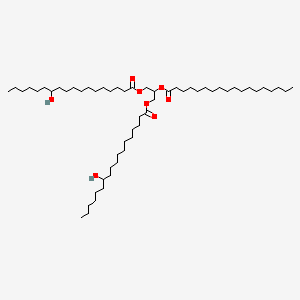
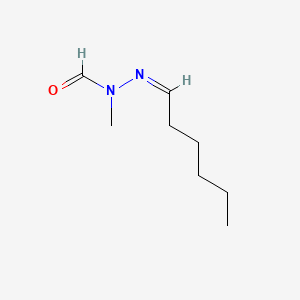

![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
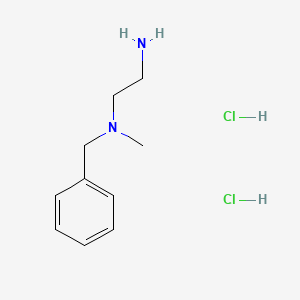
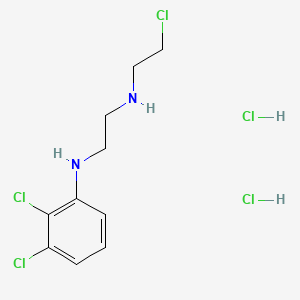
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
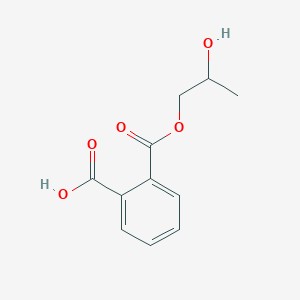
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)
